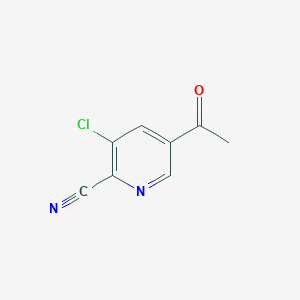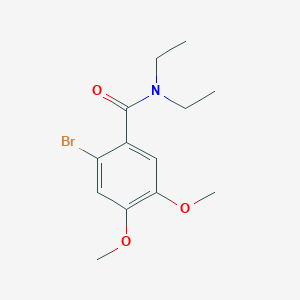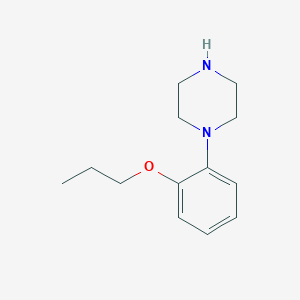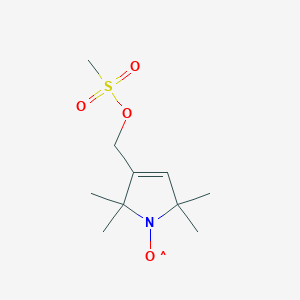
5-Acetyl-3-chloro-2-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-3-chloropyridine-2-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with acetyl, chloro, and carbonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-3-chloropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of 5-acetylpyridine followed by the introduction of a carbonitrile group. The reaction conditions often require the use of specific reagents such as thionyl chloride for chlorination and sodium cyanide for the introduction of the nitrile group. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 5-acetyl-3-chloropyridine-2-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-3-chloropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under conditions that favor nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-3-chloropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-acetyl-3-chloropyridine-2-carbonitrile exerts its effects is related to its ability to interact with specific molecular targets. The acetyl and carbonitrile groups can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence biological pathways and enzyme activities, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloropyridine-2-carbonitrile: Similar in structure but lacks the acetyl group.
3-Acetylpyridine: Contains the acetyl group but lacks the chloro and carbonitrile groups.
2-Chloronicotinonitrile: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
5-Acetyl-3-chloropyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetyl and carbonitrile groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C8H5ClN2O |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
5-acetyl-3-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5ClN2O/c1-5(12)6-2-7(9)8(3-10)11-4-6/h2,4H,1H3 |
InChI-Schlüssel |
DNXVYCCAAUAAFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(N=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)



![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)


